4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-2-carboxamide” is a chemical compound with potential biological activity . It contains a 1,2,3-triazine ring, which is a type of nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of readily accessible diazido-alkenoates to form triazine esters . The exact synthesis process for this specific compound is not provided in the available resources.Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,3-triazine ring, a thiophene ring, and a carboxamide group . The exact three-dimensional structure would require further computational analysis or experimental data, which is not available in the current resources.Scientific Research Applications
Heterocyclic Synthesis and Chemical Properties
Research into thiophene derivatives, including compounds structurally related to "4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-2-carboxamide," has contributed significantly to the field of heterocyclic chemistry. The synthesis and reactivity of such compounds have been explored for the development of novel heterocyclic compounds, showcasing their potential in creating diverse molecular architectures. For instance, studies on thiophenylhydrazonoacetates have demonstrated their versatility in generating various heterocyclic frameworks, including pyrazole, isoxazole, pyrimidine, and triazine derivatives, through different reactivity patterns with nitrogen nucleophiles (Mohareb et al., 2004).
Mechanism of Action
Target of Action
The primary targets of 4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-2-carboxamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for memory and learning .
Mode of Action
4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-2-carboxamide interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode, where the compound interacts with both the catalytic site and peripheral anionic site of the AChE active site .
Biochemical Pathways
By inhibiting AChE and BuChE, 4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-2-carboxamide affects the cholinergic pathway . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This can have downstream effects on memory and learning processes, which are often impaired in conditions like Alzheimer’s disease .
Result of Action
The inhibition of AChE and BuChE by 4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-2-carboxamide leads to an increase in acetylcholine levels . This can result in enhanced cholinergic transmission, potentially improving memory and learning processes that are often impaired in conditions like Alzheimer’s disease .
properties
IUPAC Name |
4-methyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-10-8-13(22-9-10)14(20)16-6-7-19-15(21)11-4-2-3-5-12(11)17-18-19/h2-5,8-9H,6-7H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTHQOQVYXOLIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.